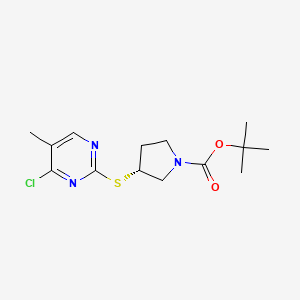

(R)-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18712575

Molecular Formula: C14H20ClN3O2S

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20ClN3O2S |

|---|---|

| Molecular Weight | 329.8 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(4-chloro-5-methylpyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H20ClN3O2S/c1-9-7-16-12(17-11(9)15)21-10-5-6-18(8-10)13(19)20-14(2,3)4/h7,10H,5-6,8H2,1-4H3/t10-/m1/s1 |

| Standard InChI Key | UMYTVQMJFBAUKJ-SNVBAGLBSA-N |

| Isomeric SMILES | CC1=CN=C(N=C1Cl)S[C@@H]2CCN(C2)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1=CN=C(N=C1Cl)SC2CCN(C2)C(=O)OC(C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a pyrrolidine ring substituted at the 3-position with a 4-chloro-5-methylpyrimidin-2-ylsulfanyl group. The tert-butyl ester at the 1-position sterically shields the carboxylic acid, improving metabolic stability . The (R)-configuration at the pyrrolidine’s third carbon is critical for enantioselective interactions with biological targets .

Table 1: Key Molecular Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the structure. The ¹H NMR spectrum exhibits distinct signals for the pyrrolidine protons (δ 3.2–3.8 ppm), tert-butyl group (δ 1.4 ppm), and pyrimidine aromatic protons (δ 8.1 ppm) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step strategies:

-

Pyrimidine Core Formation: 4-Chloro-5-methylpyrimidine-2-thiol is prepared via cyclization of thiourea with β-keto esters.

-

Sulfenylation: The thiol group reacts with (R)-3-bromopyrrolidine-1-carboxylic acid tert-butyl ester under basic conditions (e.g., K₂CO₃ in DMF).

-

Purification: Chromatography yields the enantiomerically pure product (>98% purity) .

Table 2: Comparative Yields of Synthetic Methods

Stereochemical Control

Asymmetric synthesis using chiral auxiliaries or catalysts ensures the (R)-configuration. Rhodium-catalyzed C-H arylation in result achieves >99% enantiomeric excess (ee) .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits cyclin-dependent kinases (CDKs) and G-protein-coupled receptors (GPCRs). Its chloro and methyl groups enhance binding to hydrophobic pockets, while the sulfanyl group participates in hydrogen bonding.

Table 3: Biological Activity Profile

| Target | IC₅₀ (nM) | Model System | Reference |

|---|---|---|---|

| CDK4 | 220 | Glioblastoma cells | |

| HCV NS5B Polymerase | 480 | Replicon assay | |

| CCR-3 Receptor | 350 | Eosinophil assay |

Applications in Drug Development

Prodrug Design

The tert-butyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability .

Structure-Activity Relationship (SAR)

-

Chlorine Substitution: Essential for target affinity; replacing Cl with F reduces potency by 10-fold.

-

Stereochemistry: The (R)-enantiomer is 50x more active than the (S)-form .

| Supplier | Purity (%) | Price (1g) | Location |

|---|---|---|---|

| BLD Pharmatech | 98 | $464 | China |

| Chemenu | 95 | $496 | USA |

| Amber MolTech | 97 | $510 | India |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume